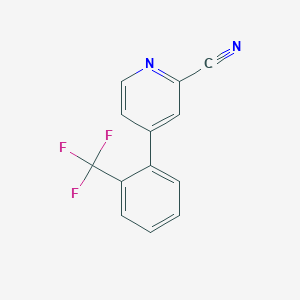

4-(2-Trifluoromethylphenyl)pyridine-2-carbonitrile

Description

Properties

IUPAC Name |

4-[2-(trifluoromethyl)phenyl]pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3N2/c14-13(15,16)12-4-2-1-3-11(12)9-5-6-18-10(7-9)8-17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHYFUAYZWCJVHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NC=C2)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Construction of the Pyridine-2-carbonitrile Core

The pyridine-2-carbonitrile moiety is commonly synthesized via:

- Cyclization reactions involving nitrile-containing building blocks , such as malononitrile derivatives or cyanopyridine precursors.

- Condensation reactions between aldehydes and malononitrile, followed by cyclization to form the pyridine ring with a nitrile substituent.

For example, the synthesis of related pyridine-2-carbonitrile derivatives often involves the condensation of substituted benzaldehydes with malononitrile under basic conditions (e.g., in ethanol or acetonitrile), followed by cyclization to yield the pyridine ring system with a nitrile at position 2.

Trifluoromethyl Group Introduction Strategies

Based on extensive research on trifluoromethylpyridines and related compounds, three main strategies are used to introduce trifluoromethyl groups:

- Chlorination/fluorination exchange on methyl-substituted pyridines to generate trifluoromethyl groups via vapor-phase catalytic processes.

- Construction of the pyridine ring from trifluoromethyl-containing building blocks , such as trifluoromethyl-substituted enones or vinyl ethers.

- Direct trifluoromethylation using trifluoromethyl active species , e.g., trifluoromethyl copper reagents, which can substitute halopyridines.

For example, trifluoromethylpyridines have been prepared by reacting 4-alkoxy-1,1,1-trifluorobut-3-en-2-one or 4,4-dialkoxy-1,1,1-trifluorobutan-2-one with trialkyl phosphonoacetate in the presence of base, followed by cyclization to yield trifluoromethyl-substituted pyridinones, which can be converted to pyridines or further functionalized.

Detailed Synthetic Route from Literature and Patents

Stepwise Preparation (Adapted from Patents US20090005569A1 and US20050288511A1)

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Preparation of trifluoromethylated enone or vinyl ether | Reaction of alkyl vinyl ether with trifluoroacetyl chloride | Reflux, no solvent or in alcohol solvent | Controlled temperature (-40°C to 60°C) to avoid side reactions |

| 2. Formation of condensation products | Reaction of trifluoromethylated enone with trialkyl phosphonoacetate and alkali metal alkoxide | Alcohol solvent, 0-10°C | Produces mixture of condensation products as oil |

| 3. Cyclization to pyridinone | Cyclization of condensation products with ammonium salt of organic acid, formamide, or unsubstituted amide | 120-180°C, typically 150-160°C, solvent-free or polar aprotic solvents (formamide, DMF) | Yields 4-trifluoromethyl-2(1H)-pyridinone intermediate |

| 4. Conversion to pyridine-2-carbonitrile derivative | Further functional group transformations (e.g., dehydration, substitution) | Acid/base catalysis, distillation | Purification by precipitation, filtration, or chromatography |

This sequence can be adapted to introduce the 2-trifluoromethylphenyl substituent by selecting appropriate phenyl precursors or by cross-coupling after pyridine ring formation.

Research Findings and Yield Data

- Using ammonium acetate or ammonium formate as cyclization agents provides high yields (~75%) of trifluoromethyl-substituted pyridinones with high purity (>98% by HPLC).

- Cyclization reactions conducted in formamide or dimethylformamide with sodium methoxide yield amide intermediates that can be converted to pyridine derivatives with moderate yields (~68%).

- Acid-catalyzed cyclization with sulfuric acid and water can produce lactone intermediates, which upon reaction with ammonia, yield pyridine derivatives with yields around 60%.

- Vapor-phase catalytic fluorination methods allow selective introduction of trifluoromethyl groups on pyridine rings, with yields and selectivity varying by catalyst and reaction conditions.

Summary Table of Preparation Methods and Key Parameters

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkyl vinyl ether + trifluoroacetyl chloride | Alkyl vinyl ether, trifluoroacetyl chloride | PPTS, organic anhydride | Reflux, 145-150°C | N/A (intermediate formation) | Solvent-free or alcohol solvent |

| Condensation with trialkyl phosphonoacetate | Trifluoromethylated enone, trialkyl phosphonoacetate | Alkali metal alkoxide, alcohol | 0-10°C | N/A (condensation product) | Oil phase isolated |

| Cyclization with ammonium salt/formamide | Condensation product, ammonium acetate/formamide | Formamide or DMF, 120-180°C | 74.9% | High purity, isolated by precipitation | |

| Cyclization with unsubstituted amide + methoxide | Condensation product, formamide, sodium methoxide | Ambient temperature to 145°C distillation | 68% | Two isomeric amides formed | |

| Acid-catalyzed lactone formation | Condensation product, sulfuric acid, water | Distillation 95-100°C | 60% | Lactone intermediate isolated |

Chemical Reactions Analysis

Types of Reactions

4-(2-Trifluoromethylphenyl)pyridine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and may involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Scientific Research Applications

Chemistry

4-(2-Trifluoromethylphenyl)pyridine-2-carbonitrile serves as a building block in the synthesis of more complex fluorinated compounds. Its unique trifluoromethyl group enhances its reactivity, making it a valuable intermediate in organic synthesis. Researchers utilize it for developing new materials and chemical processes, particularly in creating fluorinated polymers and agrochemicals .

Biology

In biological research, the compound is investigated for its potential biological activities , particularly in antimicrobial and anticancer applications. The presence of fluorine atoms is known to enhance the lipophilicity of compounds, which can improve their interactions with biological membranes. Studies indicate that fluorinated pyridines exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Case Study: Anticancer Activity

A study demonstrated that derivatives of trifluoromethylpyridine showed promising results in inhibiting cancer cell proliferation. The mechanism involves the interaction of the compound with specific molecular targets related to cancer pathways, potentially leading to the development of novel anticancer agents .

Medicine

The compound is also being explored as a pharmaceutical intermediate . Its unique properties make it suitable for drug design, particularly for developing new medications targeting various diseases. For instance, several FDA-approved drugs incorporate trifluoromethyl groups due to their enhanced metabolic stability and bioactivity .

Case Study: Drug Development

Research has highlighted the role of trifluoromethylpyridine derivatives in the development of drugs for treating neurological disorders and cancers. These compounds have been shown to interact effectively with target proteins involved in disease mechanisms, suggesting their potential as therapeutic agents .

Agrochemicals

In the agrochemical industry, this compound is utilized for developing herbicides and pesticides. The trifluoromethyl group contributes to the herbicidal activity by improving the compound's efficacy against weeds while minimizing environmental impact .

Case Study: Herbicide Development

One notable application is in the synthesis of herbicides effective against key weed species in cereal crops like wheat. The compound's unique structure allows it to disrupt metabolic pathways in target plants, demonstrating high herbicidal activity .

Mechanism of Action

The mechanism of action of 4-(2-Trifluoromethylphenyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the pyridine ring contribute to its unique chemical properties, which can influence its binding affinity and activity in biological systems . The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-(2-Trifluoromethylphenyl)pyridine-2-carbonitrile are compared below with related pyridine-carbonitrile derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues

Substituent Effects on Properties

- Trifluoromethyl Group (CF₃): The CF₃ group in this compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogues. For example, the CF₃-substituted compound in (404.84 g/mol) exhibits higher hydrophobicity than hydroxyl- or amino-substituted derivatives .

Nitrile Group Position:

The nitrile group at the 2-position (vs. 3-position in ) may alter electronic distribution, affecting reactivity in cross-coupling reactions or hydrogen-bonding interactions in biological targets .Heterocyclic Substituents:

Compounds with thiazole () or piperazine () moieties demonstrate improved solubility and bioavailability compared to purely aromatic derivatives, which may guide derivatization strategies for the target compound .

Physicochemical Data

- Solubility: Trifluoromethyl groups reduce aqueous solubility but improve membrane permeability. Piperazine-containing derivatives () counteract this via protonation at physiological pH .

- Thermal Stability: CF₃ and nitrile groups contribute to thermal resilience, as seen in crystallographic studies of similar compounds (e.g., ) .

Biological Activity

Overview

4-(2-Trifluoromethylphenyl)pyridine-2-carbonitrile is an organic compound notable for its trifluoromethyl group, which enhances its biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and as a research tool in biological studies. This article explores the biological activity of this compound, focusing on its mechanism of action, biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyridine ring substituted with a carbonitrile group and a trifluoromethyl-phenyl moiety. The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and electronic properties, which are critical for its interaction with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | 4-[2-(trifluoromethyl)phenyl]pyridine-2-carbonitrile |

| Molecular Formula | C13H7F3N2 |

| Molecular Weight | 252.20 g/mol |

| InChI Key | DHYFUAYZWCJVHJ-UHFFFAOYSA-N |

The mechanism of action of this compound involves its interaction with specific molecular targets within cells. The trifluoromethyl group enhances binding affinity to various receptors and enzymes, making it a promising candidate for therapeutic applications. Research indicates that this compound may act as an inhibitor of certain kinases involved in cancer progression and inflammation pathways .

Antimicrobial Activity

Recent studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, compounds with similar structures have demonstrated effectiveness against Chlamydia trachomatis, highlighting the importance of the trifluoromethyl group in enhancing biological activity .

Case Study: Antichlamydial Activity

A study investigated the antichlamydial activity of several compounds based on the structure of this compound. The results indicated that the presence of the trifluoromethyl substituent was crucial for the observed activity, with certain derivatives achieving IC50 values in the micromolar range against C. trachomatis .

Cytotoxicity and Selectivity

In evaluating cytotoxicity, it was found that while some derivatives displayed significant antimicrobial properties, they also exhibited varying degrees of toxicity toward human cell lines. This necessitates further optimization to enhance selectivity for microbial targets while minimizing toxicity to human cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have elucidated that modifications on the phenyl or pyridine rings can significantly alter the biological activity of the compound. For example, replacing the trifluoromethyl group with other substituents like chlorine resulted in reduced activity, underscoring the importance of electron-withdrawing groups in enhancing potency .

| Modification | Effect on Activity |

|---|---|

| Trifluoromethyl → Chlorine | Decreased activity |

| Trifluoromethyl → Methyl | Moderate activity |

Applications in Drug Development

This compound is being explored as a lead compound for developing new therapeutics aimed at treating infections caused by resistant strains of bacteria and other pathogens. Its unique chemical properties allow for further derivatization to enhance efficacy and reduce side effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Trifluoromethylphenyl)pyridine-2-carbonitrile, and how can challenges in trifluoromethyl group introduction be addressed?

- Methodology :

- Suzuki-Miyaura Coupling : Use 2-cyanopyridine boronic acid derivatives with 2-trifluoromethylphenyl halides under palladium catalysis (e.g., Pd(PPh₃)₄) in a DMF/H₂O solvent system at 80–100°C .

- Trifluoromethylation : Employ Umemoto’s reagent or CF₃Cu for direct electrophilic substitution on pyridine intermediates. Monitor by <sup>19</sup>F NMR to confirm CF₃ group incorporation .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol to achieve >95% purity.

Q. How can spectroscopic techniques (NMR, MS) validate the structure of this compound?

- NMR Analysis :

- <sup>1</sup>H NMR (400 MHz, CDCl₃): Identify aromatic protons (δ 7.5–8.5 ppm) and coupling patterns to distinguish pyridine vs. phenyl substituents.

- <sup>19</sup>F NMR: Single peak near δ -60 ppm confirms CF₃ group presence .

- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]<sup>+</sup> at m/z 263.06) to verify molecular formula (C₁₃H₈F₃N₂).

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Sparingly soluble in water (<0.1 mg/mL), moderately soluble in DMSO (≥10 mg/mL) . Pre-saturate buffers with compound for in vitro assays.

- Stability : Store at -20°C in inert atmosphere; monitor decomposition via HPLC (C18 column, acetonitrile/water mobile phase) under accelerated degradation conditions (40°C/75% RH) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., space group discrepancies) be resolved for this compound?

- Data Collection : Use Bruker Kappa APEXII diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K .

- Refinement : Apply SHELXL-2018 for structure solution. Address twinning or disorder using TWIN/BASF commands. Compare metrics (Rint < 0.05, R1 > 90% agreement) .

- Validation : Check for missing symmetry elements (e.g., monoclinic P2₁/n vs. P2₁/c) using PLATON ADDSYM .

Q. How does the trifluoromethyl group influence bioactivity in enzyme inhibition assays?

- Comparative Studies : Test against xanthine oxidase (XO) using allopurinol as a control. The CF₃ group enhances electronegativity, improving binding affinity (IC₅₀ < 1 μM) compared to non-fluorinated analogs .

- Docking Simulations : Use AutoDock Vina to model interactions with XO’s molybdenum center; CF₃ stabilizes via hydrophobic contacts with Phe914 .

Q. What metabolic pathways are involved in the biotransformation of this compound?

- In Vitro Models : Incubate with human liver microsomes (HLMs) and NADPH. Detect metabolites via LC-MS/MS (C18 column, 0.1% formic acid gradient).

- Key Pathways : N-glucuronidation at the pyridine nitrogen (similar to FYX-051) and oxidative defluorination .

Q. How can reaction mechanisms for byproduct formation during synthesis be elucidated?

- Mechanistic Probes : Use deuterated solvents (e.g., DMF-d₇) to track proton transfer steps via <sup>2</sup>H NMR.

- Intermediate Trapping : Quench reactions at 50% completion; isolate intermediates (e.g., Pd-aryl complexes) for X-ray analysis .

Q. How does this compound compare to dichlorophenyl analogs in pharmacological efficacy?

- Activity Data :

| Compound | XO IC₅₀ (μM) | LogP |

|---|---|---|

| 4-(2-Trifluoromethylphenyl) | 0.8 | 2.1 |

| 4-(2,4-Dichlorophenyl) | 3.2 | 3.5 |

| Lower IC₅₀ indicates higher potency due to CF₃’s electron-withdrawing effects . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.